N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, incorporating the 3,5-dimethyl-1H-pyrazol-1-yl moiety, which demonstrated pronounced antimicrobial properties. The study highlighted the importance of this moiety in enhancing antimicrobial activity, further evidenced through the exploration of structure-activity relationships (Sirakanyan et al., 2021).
Antitumor and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized, exhibiting significant anticancer and anti-5-lipoxygenase activities. This research underscores the potential of pyrazolopyrimidines derivatives in developing new therapeutic agents for cancer treatment (Rahmouni et al., 2016).
Antioxidant Activities
The synthesis of new compounds containing the indane-amide substituted pyrazole, pyrimidine, and other derivatives highlighted their promising antioxidant activities. This study emphasizes the role of such compounds in developing potential antioxidant agents (Mohamed & El-Sayed, 2019).
Antimicrobial and Antitumor Activity
Further research into pyrazolopyrimidine analogues has shown their effectiveness in antimicrobial and antitumor applications. The synthesis and biological evaluation of these compounds open avenues for new treatments in infectious diseases and cancer (Gouda et al., 2010).
Translocator Protein Ligands
Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research provides a foundation for the development of diagnostic tools and therapeutic agents for neuroinflammatory diseases (Damont et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as enzymes and receptors, to exert their biological effects .
Mode of Action
It’s known that compounds with similar structures can bind to their targets and modulate their activity . This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
The downstream effects of these pathways can lead to changes in cellular functions .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, which can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have various effects at the molecular and cellular level, such as modulation of enzyme activity, changes in signal transduction, or alterations in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-7-11(2)20(19-10)15-16-8-13(9-17-15)18-14(21)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCDQRKZVLGVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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